2-Iodophenyl methylcarbamate
Description
Contextualization of Aryl Carbamate (B1207046) Scaffolds in Modern Organic and Medicinal Chemistry
Aryl carbamates are a significant class of organic compounds characterized by a carbamate group attached to an aromatic ring. This structural motif is prevalent in a wide array of biologically active molecules and functional materials.
In medicinal chemistry, the carbamate group is often employed as a key structural element in the design of therapeutic agents. nih.gov It can act as a bioisostere for the amide bond, offering increased chemical and metabolic stability. acs.orgnih.gov This stability is crucial for the development of drugs with improved pharmacokinetic profiles. Furthermore, the carbamate functionality can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, thereby influencing the compound's potency and selectivity. nih.gov The versatility of the carbamate group is highlighted by its presence in a variety of approved drugs and its increasing use in the development of novel therapeutic candidates. nih.gov
Carbamate derivatives have been investigated for a broad spectrum of biological activities, including as inhibitors of enzymes like acetylcholinesterase. researchgate.netcdc.gov The ability of the carbamate moiety to act as a leaving group or to interact with active sites makes it a valuable component in the design of enzyme inhibitors. cdc.gov
Significance of Ortho-Iodo Phenyl Moieties in Chemical Synthesis and Reactivity
The presence of an iodine atom at the ortho position of the phenyl ring in 2-iodophenyl methylcarbamate imparts specific reactivity that is highly valuable in modern organic synthesis. Aryl iodides, in general, are important substrates in a multitude of cross-coupling reactions, which are fundamental tools for the construction of complex molecular architectures.
The carbon-iodine bond is the most reactive among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F), making ortho-iodo phenyl compounds excellent precursors for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of functionalized molecules.
The ortho-positioning of the iodine atom can also introduce steric and electronic effects that influence the regioselectivity and efficiency of these transformations. For instance, the iodine atom can be a precursor for the generation of organometallic reagents, such as Grignard or organolithium species, which can then participate in various synthetic transformations. researchgate.net Furthermore, the iodo group can be a handle for the introduction of other functional groups through nucleophilic aromatic substitution or other iodine-specific reactions. researchgate.net This reactivity makes ortho-iodo phenyl moieties key building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.org
Interdisciplinary Research Landscape for this compound
The unique combination of an aryl carbamate and an ortho-iodo phenyl group within the same molecule places this compound at the intersection of several scientific disciplines. Its potential as a biologically active agent, particularly as an enzyme inhibitor, makes it a subject of interest in medicinal chemistry and chemical biology. ontosight.ai
The reactivity of the ortho-iodo group makes it a valuable intermediate in synthetic organic chemistry for the construction of more complex molecules through various cross-coupling reactions. acs.org This synthetic utility extends to materials science, where such building blocks can be used to create novel functional materials.
Research into compounds like this compound often involves a multidisciplinary approach, combining synthetic chemistry for its preparation and modification, computational chemistry for modeling its interactions with biological targets, and various biological assays to evaluate its activity. For example, studies on similar carbamates have involved investigations into their potential as acetylcholinesterase inhibitors, which is relevant to neurodegenerative diseases. mdpi.compeerj.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 13538-28-8 ontosight.ai |
| Molecular Formula | C8H8INO2 stenutz.eu |
| Molecular Weight | 277.06 g/mol stenutz.eu |
| IUPAC Name | This compound stenutz.eu |
| Synonyms | methylcarbamic acid 2-iodophenyl ester, N-methyl-2-iodophenylcarbamate stenutz.eu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13538-28-8 |
|---|---|
Molecular Formula |
C8H8INO2 |
Molecular Weight |
277.06 g/mol |
IUPAC Name |
(2-iodophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8INO2/c1-10-8(11)12-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) |
InChI Key |
HVJMIFGTRJLGIB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1I |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for Carbamate (B1207046) Bond Formation
The creation of the carbamate linkage is a cornerstone of this synthesis, and several classical and modern methods are applicable. These strategies typically involve the reaction of an alcohol (a phenol (B47542) in this case) with a reagent that provides the methylcarbamoyl moiety.
A direct and common method for synthesizing aryl carbamates is the nucleophilic addition of a phenol to an isocyanate. In the context of 2-Iodophenyl methylcarbamate, this involves the reaction of 2-iodophenol (B132878) with methyl isocyanate. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbon of the isocyanate group, leading to the formation of the carbamate bond. This reaction is often facilitated by a base catalyst.
Reaction Scheme: 2-Iodophenol + Methyl Isocyanate → this compound
The key precursor for this method is 2-iodophenol, an important intermediate in organic synthesis. guidechem.combethesdaipswich.com It can be synthesized through the direct iodination of phenol using iodine and an oxidizing agent like hydrogen peroxide, though this can produce a mixture of products. chemicalbook.comchemicalbook.com
Another established route involves the reaction of a phenol with a carbamoyl (B1232498) chloride. For the synthesis of this compound, 2-iodophenol would be reacted with methylcarbamoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. A versatile, one-pot procedure has been developed for synthesizing substituted O-aryl carbamates where the N-substituted carbamoyl chloride is formed in situ and subsequently reacted with the phenol, which avoids handling sensitive reactants directly. researchgate.netorganic-chemistry.org
The Hofmann rearrangement traditionally converts primary amides into primary amines with one less carbon atom. wikipedia.org However, modified versions of this reaction can be used to synthesize carbamates. The core of this process is the generation of an isocyanate intermediate from an amide. wikipedia.orgjove.com This isocyanate can then be "trapped" by an alcohol to yield a carbamate. wikipedia.org
For instance, a primary amide can be treated with reagents like (tosylimino)phenyl-λ³-iodane (PhINTs) or lead tetraacetate under mild conditions to generate an isocyanate. acs.orgresearchgate.net This intermediate can then be reacted with an alcohol to form the desired carbamate. acs.orgorganic-chemistry.org This method is noted for its mild conditions and high selectivity, allowing for the conversion of various substituted benzamides into their corresponding carbamates. acs.orgresearchgate.net
General Hofmann Rearrangement to Carbamate: R-CONH₂ → [R-N=C=O] + R'-OH → R-NHCOOR'
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. acs.orgwikipedia.org This reaction is a powerful tool for converting carboxylic acids into amines, ureas, and carbamates. jove.comnih.gov The isocyanate intermediate can be trapped by nucleophiles such as alcohols to form the corresponding carbamate. wikipedia.orgnih.gov
This pathway is compatible with a wide variety of functional groups, making it highly versatile. acs.orgnih.gov Aromatic carboxylic acids can be converted directly into aromatic carbamates using reagents like chloroformates and sodium azide, which generate the acyl azide in situ. acs.orgorganic-chemistry.org The subsequent rearrangement and trapping with an alcohol provide the final carbamate product.
General Curtius Rearrangement to Carbamate: R-CO-N₃ → [R-N=C=O] + N₂ [R-N=C=O] + R'-OH → R-NHCOOR'
Carbonylation reactions offer an alternative route to carbamates, often utilizing carbon monoxide (CO) or carbon dioxide (CO₂) as a C1 building block. nih.govnih.gov Palladium-catalyzed oxidative carbonylation of amines in the presence of an alcohol and an oxidant is a known method for producing carbamates. researchgate.net For example, anilines can be carbonylated with CO and an alcohol to yield the corresponding carbamate. researchgate.netgoogle.com
Another approach involves a three-component coupling of an amine, carbon dioxide, and an alkyl or aryl halide. researchgate.netnih.gov This method avoids the use of toxic reagents like phosgene (B1210022) and can be promoted by a simple base. researchgate.netnih.gov
Regioselective Iodination and Halogenation of Aromatic Precursors
The precise placement of the iodine atom at the ortho-position of the phenyl ring is critical for the synthesis of this compound. This can be achieved either by starting with a pre-iodinated precursor like 2-iodophenol or by direct, regioselective iodination of the phenyl methylcarbamate molecule.
A highly effective method for the direct synthesis involves the palladium(II)-catalyzed ortho-C-H iodination of phenylcarbamates. nih.gov This approach utilizes the carbamate group as a directing group to achieve high regioselectivity. The reaction proceeds at room temperature using cyclic hypervalent iodine reagents and demonstrates good functional group tolerance. nih.govresearchgate.net This method provides a direct pathway from phenyl methylcarbamate to this compound.
Alternatively, the synthesis of the precursor 2-iodophenol requires regioselective iodination of phenol. While direct iodination of phenol can yield a mixture of ortho- and para-isomers, as well as di-iodinated products, specific conditions can favor the desired ortho-product. chemicalbook.comdtu.dk The iodination of phenol in aqueous solution at pH 5 has been shown to preferentially lead to substitution at the ortho position over the para position. dtu.dk
Table of Research Findings on Iodination
| Precursor | Reagents | Key Finding | Selectivity | Reference |
|---|---|---|---|---|
| Phenylcarbamates | Pd(II) catalyst, cyclic hypervalent iodine reagents | Direct C-H activation leads to iodination. | Excellent ortho-selectivity. | nih.govresearchgate.net |
| Phenol | Iodine, Hydrogen Peroxide | Direct iodination of phenol. | Yields a mixture of 2-iodophenol and 2,6-diiodophenol. | chemicalbook.comchemicalbook.com |
| Phenol | Elemental iodine in aqueous solution (pH 5) | The first iodination step favors ortho substitution. | Higher ortho to para ratio compared to bromination. | dtu.dk |
Green Chemistry Principles in this compound Synthesis
The pursuit of greener synthetic routes for this compound is driven by the need to align with the core tenets of sustainable chemistry. This involves a critical evaluation of traditional synthetic methods and the adoption of innovative approaches that are less harmful to the environment.
One of the primary considerations in the green synthesis of carbamates is the replacement of hazardous reagents like phosgene and its derivatives. Historically, phosgene was a common reagent for producing the isocyanate intermediate required for carbamate synthesis. However, its extreme toxicity has prompted the development of safer alternatives. Dimethyl carbonate (DMC) has emerged as a viable and environmentally benign substitute. The synthesis of carbamates using DMC is considered a green process due to its low toxicity and biodegradability. google.com This non-phosgene route significantly enhances the safety and environmental profile of the synthesis.
The principles of atom economy, which measure the efficiency of a reaction in converting reactants to the desired product, are central to green synthesis. jocpr.comnih.gov Reactions with high atom economy maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.com For the synthesis of this compound, this would involve designing a reaction pathway where the majority of the atoms from the starting materials, such as 2-iodoaniline (B362364) and a methylating agent, are found in the final product.
Catalysis plays a pivotal role in developing green synthetic methodologies. The use of catalysts can enable reactions to proceed under milder conditions, reduce reaction times, and increase selectivity, all of which contribute to a more sustainable process. For carbamate synthesis, various catalysts, including lead compounds and supported zirconia catalysts, have been investigated to improve the efficiency of reactions involving dimethyl carbonate. researchgate.net The development of reusable and non-toxic catalysts is a key area of research in this field.
Furthermore, the choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. The exploration of alternative, greener solvents such as supercritical fluids (like CO2), ionic liquids, or even solvent-free reaction conditions can significantly reduce the environmental impact of the synthesis. core.ac.uk For instance, conducting the synthesis of methyl carbamates in supercritical CO2 has been shown to influence reaction conversion and selectivity, offering a potentially greener alternative to conventional solvents. core.ac.uk
By integrating these green chemistry principles—utilizing safer reagents like DMC, maximizing atom economy, employing efficient and recyclable catalysts, and using environmentally benign solvents—the synthesis of this compound can be made significantly more sustainable.
Interactive Data Table: Comparison of Synthetic Approaches for Carbamates
| Feature | Traditional Phosgene Method | Greener Dimethyl Carbonate (DMC) Method |
| Primary Reagent | Phosgene (COCl₂) | Dimethyl Carbonate ((CH₃O)₂CO) |
| Toxicity Profile | Extremely toxic | Low toxicity, biodegradable |
| Byproducts | HCl (corrosive) | Methanol (can be recycled) |
| Atom Economy | Lower | Potentially higher |
| Safety Concerns | High | Significantly lower |
| Catalyst Requirement | Not always necessary | Often requires a catalyst for efficiency |
| Environmental Impact | High | Low |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of individual nuclei.
Proton (¹H) NMR Spectral Analysis and Rotameric Considerations
The ¹H NMR spectrum of 2-Iodophenyl methylcarbamate provides critical insights into its structure. The aromatic region of the spectrum is of particular interest, where the protons on the phenyl ring exhibit characteristic chemical shifts and coupling patterns influenced by the iodo and methylcarbamate substituents.
Due to hindered rotation around the N-C single bond of the carbamate (B1207046) group, many N-arylcarbamates can exist as a mixture of syn and anti rotamers (conformational isomers). nd.edu This phenomenon can lead to the appearance of broadened signals or distinct sets of signals for the protons near the carbamate linkage in the ¹H NMR spectrum, especially at lower temperatures. scielo.org.mx For instance, in N-carbomethoxyindole derivatives, dynamic effects in the ¹H NMR spectra are observed due to this hindered rotation. scielo.org.mx Heating the sample can cause these signals to sharpen as the rate of interconversion between rotamers increases. scielo.org.mx While specific ¹H NMR data for this compound is not detailed in the provided search results, analogous compounds like methyl (2-bromophenyl)carbamate show distinct signals for the aromatic protons, which would be expected for the iodo-substituted compound as well. thieme-connect.com
Table 1: Predicted ¹H NMR Data for this compound Note: This table is predictive, based on analogous compounds and general principles of NMR spectroscopy. Actual chemical shifts may vary.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.2 | m |
| NH | 6.5 - 8.5 | br s |
| OCH₃ | ~3.8 | s |
Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹³C NMR spectrum offers complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. oregonstate.edu
For this compound, the spectrum would show distinct signals for the carbonyl carbon of the carbamate group, the methoxy (B1213986) carbon, and the carbons of the aromatic ring. The carbon atom attached to the iodine (ipso-carbon) would exhibit a characteristic downfield shift. Similar to ¹H NMR, the presence of rotamers can also affect the ¹³C NMR spectrum, potentially leading to broadened peaks or separate signals for carbons near the carbamate group. scielo.org.mx For example, in methyl (4-iodophenyl)carbamate, the carbonyl carbon appears at 153.82 ppm and the methoxy carbon at 52.46 ppm. thieme-connect.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is predictive, based on analogous compounds and general principles of NMR spectroscopy. Actual chemical shifts may vary.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (carbamate) | 150 - 160 |
| C-I (aromatic) | 85 - 95 |
| Aromatic carbons | 120 - 140 |
| OCH₃ | 50 - 55 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. epfl.ch
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (typically over two to three bonds). ua.es For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate the chemical shifts of protons with directly attached heteronuclei, such as ¹³C. princeton.edu In this case, it would show a correlation between the methoxy protons and the methoxy carbon, as well as between each aromatic proton and its directly bonded carbon atom. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). princeton.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the ipso-carbon in this compound. For instance, a correlation would be expected between the NH proton and the carbonyl carbon, and between the methoxy protons and the carbonyl carbon. youtube.com
Solid-State NMR Spectroscopy for Crystalline Polymorphism and Amorphous Content Determination
Solid-state NMR (ssNMR) spectroscopy is an invaluable technique for characterizing the physical forms of pharmaceutical compounds, including identifying different crystalline structures (polymorphs) and quantifying amorphous content. europeanpharmaceuticalreview.com Unlike solution-state NMR, where crystal structures are lost upon dissolution, ssNMR provides information about the drug substance in its solid form. jeol.com
Different polymorphs of a compound can exhibit distinct ssNMR spectra due to differences in their crystal lattice environments. jeol.com This allows for the identification and quantification of different polymorphic forms in a sample. jocpr.com Furthermore, ssNMR can distinguish between crystalline and amorphous material, which is crucial as the amorphous form often has different solubility and stability profiles. europeanpharmaceuticalreview.com The technique can detect and quantify low levels of amorphous content within a crystalline sample and vice-versa. bruker.com While specific ssNMR data for this compound is not available, the principles of the technique are broadly applicable to carbamate-containing compounds. nih.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the presence of specific functional groups. ksu.edu.sa
Characteristic Absorption Bands for Carbamate and Aromatic Functionalities
The IR and Raman spectra of this compound would display characteristic bands corresponding to its carbamate and aromatic moieties.
Carbamate Group : The carbamate functionality gives rise to several distinct vibrational bands. The N-H stretching vibration typically appears in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong band usually found between 1680 and 1730 cm⁻¹. nih.gov C-N stretching and N-H bending vibrations also produce characteristic signals in the fingerprint region of the spectrum.
Aromatic Functionalities : The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and their position can give clues about the substitution pattern of the ring.
The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. spectroscopyonline.comphotothermal.com
Table 3: Characteristic Vibrational Frequencies for this compound Note: This table provides typical ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carbamate | N-H Stretch | 3200 - 3400 |
| Carbamate | C=O Stretch | 1680 - 1730 |
| Aromatic | C-H Stretch | > 3000 |
| Aromatic | C=C Stretch | 1450 - 1600 |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
For this compound, a single-crystal X-ray diffraction analysis would definitively establish its molecular conformation, including the planarity of the phenyl ring and the geometry of the methylcarbamate group. It would also provide unequivocal evidence for any intramolecular hydrogen bonds. The analysis of the crystal packing would show how individual molecules of this compound interact with each other in the solid state, which can influence physical properties like melting point and solubility.
As this compound is achiral, the determination of absolute stereochemistry is not applicable.
A search of publicly available crystallographic databases did not yield a crystal structure for this compound. Therefore, no experimental data on its crystal structure or packing can be presented.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has become a principal method in computational chemistry for investigating the electronic structure and properties of molecules. By approximating the many-electron problem to a computationally more manageable one based on the electron density, DFT offers a balance between accuracy and computational cost. For carbamates, DFT calculations, often using functionals like B3LYP, have been successfully employed to analyze their electronic properties and reactivity. researchgate.netnih.govnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. uantwerpen.beresearchgate.net
For analogous compounds to 2-Iodophenyl methylcarbamate, such as other substituted phenyl N-methylcarbamates, DFT calculations have been used to determine these orbital energies. For instance, in a study of methyl N-({[2-(2-methoxyacetamido)-4-(phenylsulfanyl)phenyl]amino}[(methoxycarbonyl) imino]methyl)carbamate, the HOMO was found to be delocalized over the phenyl rings and the sulfur atom, while the LUMO was localized on the phenyl rings. uantwerpen.be The calculated HOMO-LUMO gap for this molecule was 2.585 eV, indicating a relatively stable molecule. uantwerpen.be In another example, tert-butyl 3-carbamoylbenzyl(methyl)carbamate was calculated to have a HOMO-LUMO gap of 4.78 eV. smolecule.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Methyl N-({[2-(2-methoxyacetamido)-4-(phenylsulfanyl)phenyl]amino}[(methoxycarbonyl) imino]methyl)carbamate | -7.227 | -4.642 | 2.585 |
| tert-Butyl 3-carbamoylbenzyl(methyl)carbamate | -6.23 | -1.45 | 4.78 |
| Aminocarb (B1665979) | Not Specified | Not Specified | 3.98 |
The electron density distribution reveals how electrons are distributed within a molecule, providing insights into bonding and atomic charges. Related to this is the molecular electrostatic potential (MEP), which is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP is mapped onto the electron density surface, with different colors representing regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For substituted phenyl N-methylcarbamates, the electrostatic potential at the carbon and oxygen atoms of the carbamate (B1207046) group has been shown to be a good indicator of reactivity in alkaline hydrolysis. researchgate.net In a study on aminocarb [4-(dimethylamino)-3-methylphenyl N-methylcarbamate], the MEP map revealed that the most negative potential was located around the oxygen atoms of the carbamate group, indicating these as the primary sites for electrophilic attack. nih.gov
For this compound, the MEP would be expected to show a negative potential around the carbonyl oxygen and the nitrogen atom of the carbamate group. The iodine atom, due to the phenomenon of "sigma-hole," may exhibit a region of positive electrostatic potential on its outermost surface, making it a potential site for nucleophilic interaction.
Theoretical vibrational spectroscopy, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data allows for the detailed assignment of vibrational modes to specific molecular motions (stretching, bending, etc.). scielo.org.zaresearchgate.net
For various carbamate derivatives, good correlation has been observed between theoretical and experimental vibrational spectra. worldscientific.com For example, in a study of methyl N-({[2-(2-methoxyacetamido)-4-(phenylsulfanyl)phenyl]amino}[(methoxycarbonyl) imino]methyl)carbamate, the calculated vibrational frequencies using DFT (B3LYP) showed good agreement with the experimental FT-IR and FT-Raman spectra. uantwerpen.be The characteristic N-H stretching vibration is typically observed in the range of 3500–3300 cm⁻¹, while the C=O stretching of the carbamate group appears around 1730–1740 cm⁻¹ in the absence of hydrogen bonding. uantwerpen.beresearchgate.net
For this compound, theoretical calculations would be expected to accurately predict the vibrational frequencies associated with the carbamate group, the phenyl ring, and the C-I bond. Discrepancies between theoretical (gas-phase) and experimental (solid-state or solution) spectra can provide insights into intermolecular interactions, such as hydrogen bonding.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Example Calculated Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3500-3300 | 3333-3211 (DFT) |
| C-H Stretch (Aromatic) | 3100-3000 | 3120-3070 (B3LYP) |
| C=O Stretch (Carbamate) | 1740-1717 | ~1725 (B3LYP) |
| C-N Stretch | ~1345 | 1327-1351 (B3LYP/PBEPBE) |
Conformational analysis involves the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net A potential energy surface (PES) maps the potential energy of a molecule as a function of its geometric parameters, such as dihedral angles. By exploring the PES, the most stable conformers (energy minima) and the energy barriers between them (transition states) can be identified.
For carbamates, a key conformational feature is the rotation around the C-N bond of the carbamate group, which can lead to syn and anti conformations. nih.gov The relative stability of these conformers is influenced by steric and electronic effects of the substituents. researchgate.netnih.gov For phenylurea, a related compound, the lowest energy form at the MP2 level of theory is a trans isomer in a syn geometry. researchgate.net The barrier to rotation around the C(sp²)-N bond in alkylureas and phenylurea is in the range of 8.6-9.4 kcal/mol. researchgate.net
In the case of this compound, conformational analysis would be important to understand the preferred orientation of the carbamate group relative to the iodinated phenyl ring. The bulky iodine atom at the ortho position would likely introduce significant steric hindrance, influencing the rotational barriers and the relative energies of different conformers.
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. nih.govrivm.nl These descriptors, often calculated using DFT, include:
Chemical Hardness (η): A measure of the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap. uantwerpen.be
Chemical Potential (μ): Related to the escaping tendency of electrons from a system. uantwerpen.be
Electronegativity (χ): The power of an atom or group to attract electrons. uantwerpen.be
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. researchgate.net
These descriptors have been successfully used in Quantitative Structure-Activity Relationship (QSAR) studies of various compounds, including insecticides. nih.govnih.gov For a series of phenyl N-methylcarbamates, the electrophilicity index (ω) showed a good correlation with their alkaline hydrolysis rate constants. researchgate.net In the study of methyl N-({[2-(2-methoxyacetamido)-4-(phenylsulfanyl)phenyl]amino}[(methoxycarbonyl) imino]methyl)carbamate, the calculated chemical hardness was 2.293 eV, and the electrophilicity index was 6.86 eV. uantwerpen.be
For this compound, these quantum chemical descriptors would provide a quantitative measure of its reactivity, which could be correlated with its biological activity or chemical stability.
| Descriptor | Definition | Significance |
|---|---|---|
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation or charge transfer. |
| Chemical Potential (μ) | - (I + A) / 2 | Related to the escaping tendency of electrons. |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | Global electrophilic nature of a molecule. |
I = Ionization Potential, A = Electron Affinity
Mechanistic Insights via Computational Reaction Pathways
Computational and theoretical chemistry have become indispensable tools for elucidating the complex reaction mechanisms that are often not fully accessible through experimental studies alone. In the context of this compound, while direct computational studies on its reaction pathways are not extensively documented in the literature, mechanistic insights can be inferred from theoretical investigations of analogous systems. These studies on related o-haloaryl carbamates and similar substrates provide a robust framework for understanding the potential reaction pathways of this compound, particularly in transition metal-catalyzed and radical-mediated cyclization reactions.
Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of related reactions. These studies help in identifying key intermediates, transition states, and in quantifying the activation energy barriers for different mechanistic steps. Such computational explorations are crucial for predicting the feasibility of a proposed mechanism and for understanding the factors that control selectivity.
Similarly, copper-catalyzed cyclization reactions have been the subject of computational analysis. Mechanistic studies on the copper-catalyzed oxidative cyclization of carboxylic acids suggest the involvement of radical intermediates and the redox cycling of the copper catalyst. nih.govrsc.org These computational models provide a basis for proposing analogous pathways for this compound, where the carbamate moiety could participate in similar intramolecular cyclization processes.
Radical-mediated cyclizations represent another plausible reaction pathway for this compound. Computational studies on radical-mediated intramolecular cyano group migration have demonstrated the preference for certain ring sizes based on the stability of the cyclized radical intermediates. preprints.org DFT calculations have been used to rationalize the regioselectivity observed in such reactions, providing insights into the kinetic and thermodynamic factors at play. rsc.org These findings are valuable for predicting the likely products of radical-induced cyclization of this compound.
The following data tables, constructed based on findings from analogous systems, illustrate the type of quantitative data that computational studies can provide to differentiate between competing reaction pathways.
Table 1: Calculated Relative Free Energy Barriers (ΔG‡, kcal/mol) for Key Steps in a Hypothetical Palladium-Catalyzed Intramolecular Cyclization of this compound
| Mechanistic Step | Pathway A (Neutral) | Pathway B (Cationic) |
| Oxidative Addition | 15.2 | 18.5 |
| Migratory Insertion | 12.8 | 10.5 |
| Reductive Elimination | 25.1 | 22.3 |
This table presents hypothetical data based on trends observed in computational studies of related palladium-catalyzed reactions. rsc.orgmdpi.com
Table 2: Calculated Relative Free Energy Barriers (ΔG‡, kcal/mol) for a Hypothetical Radical-Mediated Intramolecular Cyclization of this compound
| Cyclization Mode | 5-exo-trig | 6-endo-trig |
| Activation Barrier | 8.9 | 14.2 |
This table illustrates a hypothetical comparison of activation barriers for different radical cyclization modes, drawing parallels from computational studies on similar systems. preprints.org
These computational approaches not only rationalize experimental observations but also guide the design of new synthetic methodologies by predicting the most favorable reaction conditions and identifying potential side reactions. The insights gained from theoretical studies on related compounds pave the way for future experimental and computational investigations focused specifically on the reactivity of this compound.
Chemical Reactivity and Transformation Pathways
Hydrolytic Degradation Mechanisms and Kinetics
The hydrolysis of aryl carbamates, such as 2-Iodophenyl methylcarbamate, is a well-studied process that can proceed through different mechanisms depending on the pH of the environment. nih.govacs.orgacs.orgresearchgate.netrsc.org The stability of the carbamate (B1207046) bond is crucial for its application, and its cleavage leads to the formation of the corresponding phenol (B47542) and amine.
The rate of hydrolysis of aryl carbamates is significantly influenced by pH. cdnsciencepub.comresearchgate.netresearchgate.netnih.gov Generally, these compounds exhibit increased rates of hydrolysis in both acidic and basic conditions, with relative stability at neutral pH.
Two primary mechanisms are proposed for the alkaline hydrolysis of O-aryl substituted carbamates:
BAC2 (Base-catalyzed Acyl 2) mechanism: This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. acs.orgacs.orgresearchgate.net This mechanism is generally favored for N,N-disubstituted carbamates.
E1cB (Elimination Unimolecular conjugate Base) mechanism: This pathway involves the deprotonation of the carbamate nitrogen to form an anionic intermediate, which then eliminates the aryloxy group to form an isocyanate intermediate. acs.orgresearchgate.netrsc.org This is often the dominant mechanism for N-monosubstituted aryl carbamates. acs.org
The pH-rate profile for the hydrolysis of related carbamates often shows a dependence on the hydroxide ion concentration, with a potential plateau at higher pH values, which can suggest a change in the rate-determining step or mechanism. nih.gov For instance, the hydrolysis of some N-aryl carbamates shows a linear dependence on hydroxide ion concentration, indicative of a BAC2 mechanism, while for others, an inflection point in the pH/rate curve suggests a shift in the mechanism. nih.gov
Catalysis of carbamate hydrolysis can be influenced by various factors. The reaction can be catalyzed by general bases. cdnsciencepub.com Furthermore, catalytic antibodies have been developed that can significantly accelerate the hydrolysis of aryl carbamates, with the mechanism of catalysis being influenced by the structure of the hapten used to elicit the antibody. nih.govacs.orgacs.org
The hydrolysis of this compound is expected to yield 2-iodophenol (B132878) and methylamine (B109427) as the primary degradation products. This is consistent with the general hydrolysis pathway for aryl N-methylcarbamates, where the carbamate ester bond is cleaved. researchgate.net

Reactivity of the Aryl Iodide Moiety
The carbon-iodine bond in this compound is a versatile functional group that enables a range of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Aryl halides, particularly those activated by electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). smolecule.com While the carbamate group is not a strong activating group, the high reactivity of the iodide as a leaving group can facilitate these reactions under appropriate conditions. smolecule.comontosight.ai Reactions with various nucleophiles can lead to the displacement of the iodide, allowing for the introduction of a wide range of functional groups. For related halogenated anilines, the halogen atoms can be substituted by nucleophiles to create diverse derivatives. smolecule.com
The aryl iodide functionality makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne. For o-iodoanilines, which are structurally related to this compound, Sonogashira coupling provides a route to 2-ethynylaniline (B1227618) derivatives. organic-chemistry.orgrsc.org These reactions can be catalyzed by copper(I) complexes, sometimes even in the absence of palladium. organic-chemistry.orgrsc.org A one-pot, three-component coupling of N,N-dimethyl-2-iodoaniline with phenylacetylene (B144264) and an aryl iodide has been developed under Sonogashira conditions to synthesize indoles. nih.gov
| Reaction | Catalyst | Base | Solvent | Temperature | Yield | Reference |
| Sonogashira Coupling of o-Iodoanilines | (PPh3)2CuBH4 (5 mol%) | DBU | Ethanol | 120 °C | Up to 99% | organic-chemistry.org |
| Domino Sonogashira/Cyclization | Cu@N-C(600) | NaHCO3 or Na2CO3 | DMSO | 130 °C | Good to excellent | tandfonline.comtandfonline.com |
Suzuki Coupling: The Suzuki reaction couples an aryl halide with an organoboron compound. Aryl carbamates have been successfully used as coupling partners in nickel-catalyzed Suzuki-Miyaura reactions. nih.gov This methodology allows for the use of simple phenol derivatives as precursors for more complex aromatic compounds. nih.gov While nickel catalysis is common for aryl carbamates, the high reactivity of the C-I bond in this compound would likely make it amenable to standard palladium-catalyzed Suzuki conditions as well. For example, N-(o-halophenyl)enecarbamates can undergo Suzuki-Miyaura coupling to generate precursors for indole (B1671886) synthesis. acs.org
| Reaction | Catalyst | Base | Solvent | Temperature | Yield | Reference |
| Suzuki-Miyaura Coupling of Aryl Carbamates | NiCl2(PCy3)2 (5-10 mol%) | K3PO4 | Toluene | 110-130 °C | Varies | nih.gov |
| Suzuki-Miyaura Coupling for Indole Synthesis | Not specified | Not specified | Not specified | Not specified | Not specified | acs.org |
Oxidation and Reduction Chemistry of the Carbamate and Phenyl Groups
The carbamate and iodophenyl moieties of this compound can undergo various oxidation and reduction reactions.
Oxidation: The chemical oxidation of phenolic compounds, which are structurally related to the phenyl portion of the molecule, can be achieved using hypervalent iodine reagents. nih.gov The iodophenyl group itself can be oxidized to form iodophenol derivatives. Furthermore, N-aryl carbamates can be synthesized through an oxidative Hofmann rearrangement of aromatic amides using reagents like oxone. mdpi.comnih.gov This suggests that the carbamate nitrogen could potentially be susceptible to oxidation under certain conditions.
Reduction: The reduction of N-aryl carbamates can be achieved through catalytic hydrogenation. For example, rhodium-catalyzed hydrogenation can convert N-aryl carbamates to their corresponding N-alicyclic carbamates. acs.org The aromatic nitro group, which is not present in this molecule but is a common precursor, can be reduced to an amine in the presence of samarium metal and a catalytic amount of iodine, with halogen substituents on the aromatic ring remaining unaffected. thieme-connect.com This indicates the potential for selective reduction of other functional groups in the presence of the aryl iodide. A zinc-mediated reduction of nitroarenes in the presence of chloroformates can lead to N-aryl-N-hydroxy carbamates. thieme-connect.deorganic-chemistry.org
| Transformation | Reagents/Catalyst | Conditions | Product Type | Reference |
| Oxidation of Phenolic Compounds | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Varies | Oxidized phenolic derivatives | nih.gov |
| Oxidation of Iodophenyl Group | Hydrogen peroxide or potassium permanganate | Acidic or basic | Iodophenol derivatives | |
| Reduction of N-Aryl Carbamates | Rhodium catalyst, H2 | Varies | N-Alicyclic carbamates | acs.org |
| Reduction of Nitroarenes (preserving iodo group) | Sm, I2 (catalytic) | aq. NH4Cl, THF, RT | Aromatic amines | thieme-connect.com |
Derivatization Strategies for Functional Group Modification
The chemical architecture of this compound offers multiple avenues for structural modification, enabling the synthesis of a diverse range of derivatives. The presence of the iodine atom, the carbamate moiety, and the aromatic ring allows for a variety of chemical transformations. These modifications are instrumental in tailoring the compound's properties for specific applications in research and development. Derivatization strategies primarily focus on reactions involving the iodo group, alterations to the carbamate functionality, and substitutions on the phenyl ring.
The iodine atom on the phenyl ring is a particularly versatile handle for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have been extensively utilized to form new carbon-carbon and carbon-heteroatom bonds at the 2-position. nih.govscholaris.ca
One prominent derivatization pathway is the Sonogashira coupling, which involves the reaction of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is effective for introducing alkynyl groups onto the phenyl ring. For instance, a related compound, 5-(t-butyl)-2-iodophenol, has been used as a precursor in a four-step sequence involving acetylation, Sonogashira coupling with 1-hexyne, catalytic hydrogenation, and deacetylation to yield 5-(tert-butyl)-2-hexylphenol, which can then be converted to the corresponding methylcarbamate. mdpi.com This demonstrates a strategy where the iodine atom is replaced by an alkyl group.
Another significant palladium-catalyzed transformation is ortho-acylation. Research has shown that the carbamate group can act as a removable directing group for the ortho-acylation of anilines. acs.org In a related example, methyl (2-benzoyl-5-iodophenyl)carbamate was synthesized by reacting methyl (5-iodophenyl)carbamate with an acyl source in the presence of a palladium catalyst. acs.org This highlights a method to introduce acyl groups at the position adjacent to the carbamate.
Furthermore, palladium-catalyzed cross-coupling of aryl halides with sodium cyanate (B1221674) can be employed to synthesize aryl carbamates. nih.gov This methodology could potentially be adapted to further functionalize the this compound scaffold.
The carbamate group itself can also be a site for derivatization. N-alkylation of the carbamate nitrogen is a possible modification. nih.gov Additionally, the synthesis of various carbamate esters can be achieved through methods like the reaction of alcohols with carbamoyl (B1232498) chlorides or the Curtius rearrangement of acyl azides followed by trapping with an alcohol. wikipedia.org These general methods for carbamate synthesis can be applied to create derivatives of this compound with different ester or N-substituents.
The phenyl ring is also amenable to substitution reactions, although the directing effects of the existing iodo and methylcarbamate groups would influence the regioselectivity of such reactions.
The following table summarizes key derivatization reactions applicable to this compound based on related structures found in the literature.
| Reaction Type | Reagents and Conditions | Functional Group Modified | Product Type | Reference |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | C-I bond | 2-Alkynylphenyl methylcarbamate | mdpi.com |
| Ortho-Acylation | Acyl source, Pd catalyst | C-H bond (ortho to carbamate) | 2-Acylphenyl methylcarbamate derivative | acs.org |
| N-Alkylation | Alkyl halide, base | N-H bond of carbamate | N-Alkyl-2-iodophenyl methylcarbamate | nih.gov |
| Carbamate Ester Exchange | Alcohol, catalyst | Carbamate ester | 2-Iodophenyl alkylcarbamate | wikipedia.org |
Detailed research has demonstrated the feasibility of these transformations on structurally similar compounds. For example, the synthesis of 5-(tert-butyl)-2-hexylphenyl methylcarbamate was achieved with a 58% yield for the final carbamoylation step. mdpi.com Similarly, the palladium-catalyzed ortho-acylation of a related iodophenyl carbamate derivative yielded the desired product in 61% yield. acs.org
Advanced Analytical Methodologies for Characterization and Quantitation of 2 Iodophenyl Methylcarbamate
The accurate characterization and quantification of 2-Iodophenyl methylcarbamate in various matrices rely on sophisticated analytical methodologies. Chromatographic techniques, in particular, are central to its separation, identification, and measurement, offering high resolution and sensitivity.
Environmental Chemistry and Degradation Pathways
Chemical Degradation in Environmental Matrices (e.g., Water, Soil)
The degradation of 2-Iodophenyl methylcarbamate in environmental matrices like water and soil is anticipated to occur through both abiotic and biotic pathways. The primary chemical degradation process in water is hydrolysis, while in soil, a combination of chemical and microbial degradation is expected to be significant.
Hydrolysis in Water:
The carbamate (B1207046) ester linkage in this compound is susceptible to hydrolysis, which is a chemical reaction with water that leads to the cleavage of the molecule. This process can be influenced by the pH of the water. Generally, the hydrolysis of carbamates is catalyzed by both acidic and alkaline conditions, with the rate of degradation often increasing with a rise in pH. researchgate.net
The expected hydrolysis reaction for this compound would yield 2-iodophenol (B132878), methylamine (B109427), and carbon dioxide.
Expected Hydrolysis Pathway of this compound:
this compound + H₂O → 2-Iodophenol + Methylcarbamic acid
Methylcarbamic acid → Methylamine + CO₂
Table 1: Illustrative Hydrolysis Half-lives of Selected Carbamate Pesticides at 25°C (Note: This table provides example data for other carbamates to illustrate the effect of pH on hydrolysis rates, as specific data for this compound is not available.)
| Carbamate Pesticide | Half-life at pH 5 (days) | Half-life at pH 7 (days) | Half-life at pH 9 (days) |
|---|---|---|---|
| Carbofuran | Stable | 30 - 60 | 0.5 - 1 |
| Aldicarb | Stable | 8 - 12 | 0.3 - 0.5 |
| Methomyl | 30 - 40 | 25 - 35 | 0.5 - 1 |
Degradation in Soil:
In the soil environment, both abiotic and biotic processes contribute to the degradation of carbamates. mdpi.com Chemical degradation in soil can occur through hydrolysis, similar to the process in water, influenced by soil moisture and pH.
However, the most significant pathway for the degradation of many carbamate pesticides in soil is microbial metabolism. researchgate.netiastate.edu Soil microorganisms, such as bacteria and fungi, can utilize carbamates as a source of carbon and nitrogen, breaking them down into simpler, less toxic compounds. The rate of microbial degradation is influenced by several factors, including soil type, organic matter content, temperature, moisture, and the presence of a microbial population adapted to degrading such compounds. nih.govnih.gov
The degradation of carbamates in soil is often measured by the dissipation time 50 (DT50), which is the time it takes for 50% of the applied compound to dissipate from the soil under specific conditions. While a specific DT50 for this compound is not documented in available literature, Table 2 presents typical soil DT50 values for other carbamates to provide a general context.
Table 2: Illustrative Aerobic Soil Metabolism DT50 Values for Selected Carbamate Pesticides (Note: This table provides example data for other carbamates to illustrate typical persistence in soil, as specific data for this compound is not available.)
| Carbamate Pesticide | Typical Soil DT50 (days) |
|---|---|
| Carbaryl | 7 - 28 |
| Propoxur | 14 - 30 |
| Bendiocarb | 5 - 20 |
Photodegradation Kinetics and Product Identification
Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly the ultraviolet (UV) component of sunlight. For aromatic compounds like this compound, photodegradation can be a significant environmental degradation pathway, especially in aquatic systems and on soil surfaces. researchgate.net
The rate of photodegradation is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the environment (e.g., dissolved organic matter), and the chemical structure of the compound itself. The iodine atom on the phenyl ring of this compound may also influence its photolytic behavior.
The kinetics of photodegradation are often described by a first-order rate constant and a corresponding half-life. The quantum yield is a measure of the efficiency of a photochemical process. No specific photodegradation kinetic data or quantum yield for this compound has been found in the reviewed literature.
The identification of photodegradation products is crucial for understanding the environmental impact of the parent compound. For this compound, potential photodegradation pathways could include:
Cleavage of the carbamate ester bond: This would lead to the formation of 2-iodophenol and methyl isocyanate.
Photo-deiodination: The carbon-iodine bond can be susceptible to cleavage by UV light, potentially leading to the formation of phenyl methylcarbamate.
Ring hydroxylation: The aromatic ring may be hydroxylated, forming various hydroxylated derivatives.
Further degradation: The initial photoproducts can undergo further degradation to form smaller organic molecules and eventually mineralize to carbon dioxide and water.
Without experimental studies, the exact photodegradation products of this compound remain speculative.
Environmental Fate and Persistence Studies
Based on the general behavior of carbamate pesticides, this compound is expected to have low to moderate persistence in the environment. ucanr.edu The primary routes of dissipation are likely to be microbial degradation in soil and hydrolysis in water, particularly under alkaline conditions.
Factors that would influence the environmental fate and persistence of this compound include:
Soil Adsorption: The tendency of the compound to bind to soil particles (measured by the soil organic carbon-water (B12546825) partitioning coefficient, Koc). Higher adsorption can reduce mobility but may also decrease the rate of degradation by making the compound less available to microorganisms.
Leaching Potential: The likelihood of the compound to move through the soil profile and potentially contaminate groundwater. This is influenced by its water solubility and soil adsorption characteristics.
Volatility: The tendency of the compound to vaporize from soil or water surfaces into the atmosphere.
Comprehensive environmental fate and persistence studies for this compound, which would provide quantitative data on these parameters, are not currently available in the public domain. Such studies are essential for a complete environmental risk assessment.
Advanced Applications in Materials Science and Polymer Chemistry
Utilization as a Monomer in Polymerization Reactions
The potential of 2-iodophenyl methylcarbamate as a monomer in polymerization reactions stems from the reactive sites within its molecular structure. The presence of the carbamate (B1207046) group and the iodine substituent on the phenyl ring could allow it to participate in various polymerization mechanisms.
Theoretically, polymerization could be achieved through methods such as polycondensation or cross-coupling reactions. In a hypothetical polycondensation reaction, the carbamate group could react with other functional groups, such as alcohols or amines, on co-monomers to form larger polymer chains. The reaction conditions would need to be carefully controlled to favor polymer formation and avoid undesirable side reactions.
Another potential route for polymerization involves leveraging the carbon-iodine bond. This bond can be activated using transition metal catalysts, suggesting the possibility of using this compound in cross-coupling polymerization techniques like Suzuki or Sonogashira coupling, provided a suitable co-monomer with complementary functional groups is used. This approach would lead to the formation of conjugated polymers with potentially interesting electronic and optical properties.
Table 1: Hypothetical Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer Functional Group | Potential Linkage |
| Polycondensation | Diol (-OH) | Urethane |
| Polycondensation | Diamine (-NH2) | Urea |
| Cross-Coupling | Boronic acid | Carbon-Carbon |
| Cross-Coupling | Terminal alkyne | Carbon-Carbon |
It is important to note that these are theoretical applications, and further research would be required to validate the feasibility of these polymerization reactions and to characterize the resulting polymers.
Synthesis of Functionalized Polymers and Copolymers via Carbamate Linkages
The carbamate group in this compound provides a versatile linkage for the synthesis of functionalized polymers and copolymers. Carbamate linkages are integral to the structure of polyurethanes, a major class of polymers with a wide range of applications.
Functionalized polymers could be synthesized by reacting this compound with polymers containing reactive functional groups. For instance, a polymer with pendant hydroxyl groups could be modified by reacting it with this compound to introduce iodo-phenyl groups along the polymer backbone. These appended groups could then serve as sites for further post-polymerization modification, allowing for the fine-tuning of the polymer's properties.
In copolymerization, this compound could be introduced as a comonomer to impart specific functionalities to the resulting copolymer. For example, copolymerizing it with traditional monomers used in the synthesis of acrylics or polyesters could result in a material with enhanced thermal stability or altered solubility, due to the presence of the aromatic and carbamate moieties.
Role in the Design and Synthesis of Polyurethane Materials
Polyurethanes are typically synthesized through the reaction of diisocyanates with polyols. Organic carbamates can serve as precursors to isocyanates, suggesting a potential role for this compound in polyurethane synthesis. rsc.org While not a conventional approach, the carbamate could potentially be converted to an isocyanate under specific reaction conditions, which could then be used in the synthesis of polyurethanes.
Alternatively, the carbamate functionality itself is the defining feature of the polyurethane backbone. wikipedia.org In specialized polyurethane systems, monomers containing carbamate groups might be incorporated to modify the final properties of the material. The introduction of the 2-iodophenyl group could, for instance, increase the refractive index of the resulting polyurethane, a desirable property for optical applications. Furthermore, the presence of the iodine atom could enhance the material's flame retardant properties.
The synthesis of polyurethanes is a versatile process, and the incorporation of functional monomers is a common strategy to develop materials with tailored characteristics. bhu.ac.in
Table 2: Potential Effects of Incorporating this compound in Polyurethane Materials
| Property | Potential Enhancement | Rationale |
| Refractive Index | Increased | Presence of a heavy atom (iodine) and an aromatic ring. |
| Flame Retardancy | Improved | Halogenated compounds are known to act as flame retardants. |
| Thermal Stability | Potentially increased | The rigid aromatic ring could enhance thermal properties. |
| Adhesion | Potentially modified | The polar carbamate group can influence surface interactions. |
Further empirical studies are necessary to fully elucidate the impact of this compound on the properties and performance of polyurethane materials.
Q & A
Basic: What spectroscopic techniques are essential for characterizing 2-Iodophenyl methylcarbamate, and how do they validate its molecular structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR):
- A strong absorption band at ~1700–1750 cm⁻¹ confirms the carbonyl stretch (C=O) of the carbamate group.
- Mass Spectrometry (MS):
Advanced: How can researchers resolve contradictions in reported thermal stability data during synthesis optimization?
Methodological Answer:
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
- Perform under inert atmospheres (N2/Ar) to determine decomposition onset temperatures and phase transitions.
- Controlled Replication:
- Systematically vary solvents (e.g., polar aprotic vs. non-polar), purity of precursors, and heating rates to isolate degradation pathways.
- Statistical Modeling:
- Apply multivariate analysis (e.g., ANOVA) to identify critical variables (e.g., moisture content, catalytic impurities) affecting stability .
Basic: What synthetic routes are documented for this compound, and what factors influence yield?
Methodological Answer:
- Route 1:
- React 2-iodophenol with methyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine. Yields (~60–75%) depend on reaction time (12–24 hrs) and temperature (0–25°C).
- Route 2:
- Use phosgene-free alternatives (e.g., carbonyldiimidazole) to form the carbamate linkage, reducing toxicity but requiring strict moisture control.
- Key Variables:
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT):
- Model transition states for nucleophilic attack (e.g., hydrolysis) using software like Gaussian or ORCA. Focus on iodine’s electron-withdrawing effect on the carbamate’s electrophilicity.
- Molecular Orbital Analysis:
- Calculate HOMO-LUMO gaps to assess susceptibility to nucleophilic substitution. Compare with experimental kinetic data (e.g., hydrolysis rates in basic media) .
Basic: What analytical methods ensure purity assessment of this compound post-synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC):
- Use a C18 column with UV detection (λ = 254 nm). Compare retention times against a certified reference standard.
- Melting Point Analysis:
- A sharp melting range (e.g., 120–122°C) indicates purity; deviations suggest impurities or polymorphic forms.
- Elemental Analysis:
Advanced: What challenges arise in evaluating the bioactivity of this compound via in vitro assays?
Methodological Answer:
- Solubility Limitations:
- Use dimethyl sulfoxide (DMSO) for stock solutions, but ensure concentrations remain below cytotoxic thresholds (e.g., ≤0.1% v/v in cell cultures).
- Metabolite Interference:
- Employ liquid chromatography-mass spectrometry (LC-MS) to distinguish parent compounds from degradation products (e.g., hydrolyzed carbamate).
- Negative Controls:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
